![molecular formula C16H13NO2 B2468048 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole CAS No. 71907-23-8](/img/structure/B2468048.png)

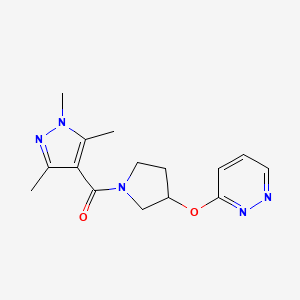

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

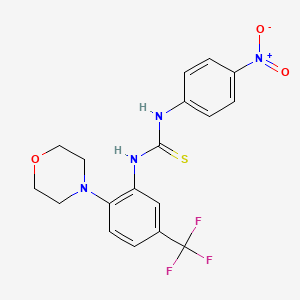

Antimycobacterial and Photosynthesis-Inhibiting Properties

- Application : This compound has been evaluated for its antimycobacterial properties. Specifically, it has shown significant activity against strains such as M. tuberculosis, M. kansasii, and M. avium. Additionally, it possesses the ability to inhibit photosynthetic electron transport in chloroplasts, indicating potential applications in agricultural or biological research (Imramovský et al., 2014).

Fluorescence and Metal Ion Sensing

- Application : Derivatives of this compound, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, are used in fluorescent probes for sensing pH changes and metal cations. They exhibit large fluorescence enhancement under specific conditions, indicating potential in analytical and diagnostic applications (Tanaka et al., 2001).

Photochemical Properties

- Application : The compound's derivatives have been studied for their photochemical properties. These studies provide insights into how structural modifications affect fluorescence and excited-state intramolecular proton transfer, suggesting uses in photophysical studies and materials science (Ohshima et al., 2007).

Antimicrobial Activities

- Application : Benzoxazole derivatives, including 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole, have been synthesized and evaluated for antimicrobial activities. Their potential in developing new antimicrobial agents has been explored, particularly against various microorganisms (Bektaş et al., 2007).

Structural Analysis

- Application : The crystal structure and Hirshfeld surface analysis of benzoxazole derivatives have been conducted. This research contributes to understanding the molecular interactions and stability, essential for drug design and material sciences (Sivakumar et al., 2018).

Photoisomerization Studies

- Application : The photoisomerization process in benzoxazole derivatives, including this compound, has been investigated. These studies are significant for understanding light-induced molecular changes, with potential implications in photodynamic therapy and photochemical switches (Mac et al., 2010).

Wirkmechanismus

Target of Action

The primary targets of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole are mycobacterial strains . This compound has shown significant activity against Mycobacterium tuberculosis , Mycobacterium kansasii , and Mycobacterium avium . These mycobacteria are responsible for diseases such as tuberculosis and non-tuberculous mycobacterial infections.

Mode of Action

The compound interacts with these mycobacterial strains, inhibiting their growth and proliferation

Biochemical Pathways

The compound also has the ability to inhibit photosynthetic electron transport (PET) in spinach (Spinacia oleracea L.) chloroplasts . The site of inhibitory action of the tested compounds is situated on the donor side of photosystem II .

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity may influence its adme properties . For instance, the 4-methoxy moiety of the compound demonstrated slightly lower lipophilicity than its cyclic analogue , which could potentially affect its absorption and distribution in the body.

Result of Action

As a result of its action, this compound can inhibit the growth of certain mycobacterial strains . It demonstrated significantly higher activity against M. avium and M. kansasii than isoniazid, a first-line drug for the treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity may affect its solubility in different environments, which in turn can impact its bioavailability and efficacy

Eigenschaften

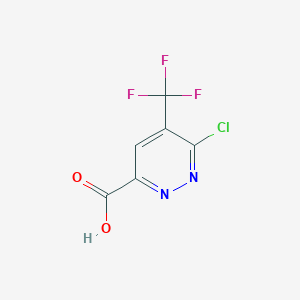

IUPAC Name |

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-18-13-9-6-12(7-10-13)8-11-16-17-14-4-2-3-5-15(14)19-16/h2-11H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLFQYKSJWMBLA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-phenyl-1H-1,2,3-triazol-1-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2467970.png)

![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-{[bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2467975.png)

![3-chloro-N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2467977.png)

![1-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-1-methyl-3-(prop-2-en-1-yl)urea](/img/structure/B2467983.png)

![1-[(cyclopentylcarbamoyl)methyl]-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2467986.png)

![Methyl 2-(4,6,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2467987.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2467988.png)